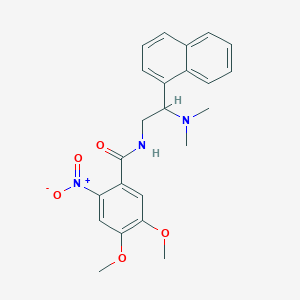

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

描述

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex benzamide derivative featuring a dimethylaminoethyl-naphthalene substituent and a 4,5-dimethoxy-2-nitrobenzoyl group. These functional groups are commonly associated with electron-withdrawing (nitro), electron-donating (methoxy), and steric or coordination effects (dimethylamino, naphthalene), which may influence reactivity and interaction with biological targets .

属性

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-25(2)20(17-11-7-9-15-8-5-6-10-16(15)17)14-24-23(27)18-12-21(30-3)22(31-4)13-19(18)26(28)29/h5-13,20H,14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJMCXNNKXCYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Observations :

- Electron Effects : The nitro group in the target compound and compound 19 may direct electrophilic substitution reactions, whereas methoxy groups enhance electron density in aromatic systems .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation of β-naphthol, aldehydes, and amines in ethanol under ambient conditions (72-hour reaction time). Post-condensation, amidation with nitrobenzoyl derivatives is performed using carbodiimide coupling agents or boric acid as catalysts. Purification via crystallization (methanol:water, 4:1) achieves ~75% yield .

- Key Considerations : Solvent choice (e.g., ethanol vs. acetonitrile/water) and stoichiometric ratios of β-naphthol:aldehyde:amine (1:1.5:2) critically influence yield.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR Spectroscopy : H NMR signals at δ 2.88–3.72 ppm confirm dimethylamino and ethyl backbone groups; aromatic protons (naphthalene, nitrobenzamide) appear at δ 6.88–7.75 ppm .

- Mass Spectrometry : EI-MS m/z 292.07 (M) aligns with molecular weight calculations .

- Elemental Analysis : C, H, N percentages must match theoretical values within 0.3% deviation .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound in SAR studies?

- Methodology :

- Temperature Control : Maintaining 25°C during condensation prevents side reactions (e.g., over-oxidation of nitro groups).

- Catalyst Screening : Boric acid outperforms carbodiimides in reducing byproduct formation during amidation .

- Data Table :

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Boric acid | 78 | 98.5% |

| EDC·HCl | 65 | 95.2% |

Q. How can crystallographic data resolve ambiguities in stereochemistry for this compound?

- Crystallographic Workflow :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 123 K.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters; R-factor < 0.05 ensures accuracy .

- Challenges : Disordered naphthalene rings require constraints (e.g., ISOR, DELU) to stabilize refinement.

Q. What mechanistic insights explain contradictory bioactivity data across analogs?

- Hypothesis Testing :

- Electron-Withdrawing Effects : The nitro group reduces electron density at the amide carbonyl, weakening hydrogen bonding to target proteins (e.g., kinases).

- Steric Hindrance : Naphthalen-1-yl substitution at the ethylamino branch may block access to hydrophobic binding pockets .

- Validation : Docking simulations (AutoDock Vina) paired with mutagenesis studies on recombinant targets.

Methodological Guidelines

- Synthetic Reproducibility : Replicate reactions under inert atmospheres (N) to prevent oxidation of dimethylamino groups.

- Analytical Cross-Check : Combine C NMR (δ 114–152 ppm for aromatic carbons) with FT-IR (C=O stretch at 1660–1680 cm) to confirm functional groups .

- Crystallization Troubleshooting : Slow cooling (0.5°C/min) minimizes solvent inclusion in crystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。